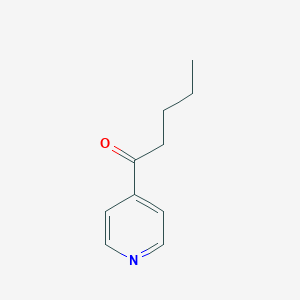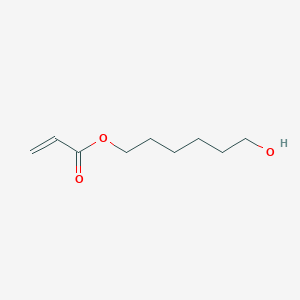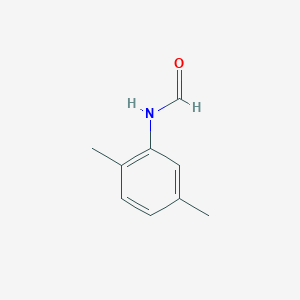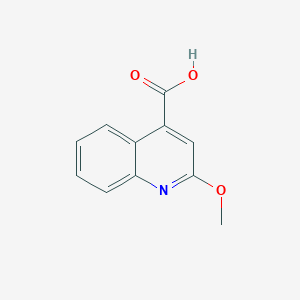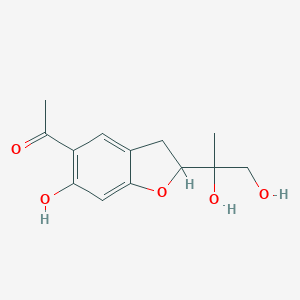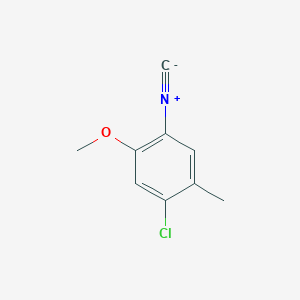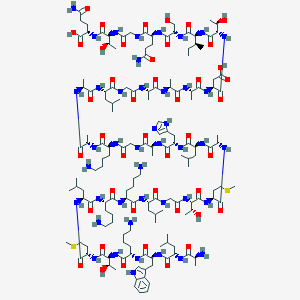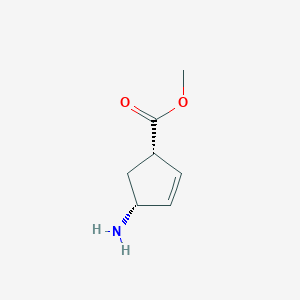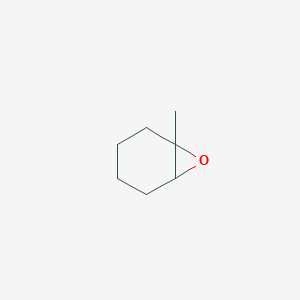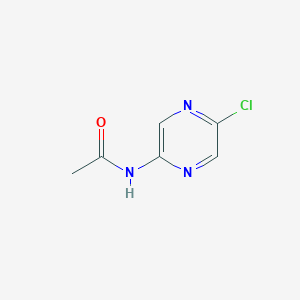
N-(5-chloropyrazin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloropyrazin-2-yl)acetamide, commonly referred to as CPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPAA is a heterocyclic organic compound that contains a pyrazine ring, chloro substituent, and an acetamide functional group.
作用機序
The mechanism of action of CPAA is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. CPAA has been shown to inhibit the activity of various enzymes such as tyrosine kinases and phosphodiesterases, which play important roles in cellular signaling pathways. CPAA has also been shown to inhibit the activity of various proteins such as histone deacetylases, which play important roles in gene expression regulation.
生化学的および生理学的効果
CPAA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. CPAA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CPAA has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. CPAA has also been shown to have anti-microbial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
CPAA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. CPAA is also relatively easy to synthesize, making it readily available for research purposes. However, CPAA has some limitations, including its potential toxicity and limited solubility in some solvents.
将来の方向性
There are several future directions for research on CPAA, including the development of new CPAA derivatives with enhanced biological activity and the investigation of CPAA's potential as a tool for the study of protein-ligand interactions. CPAA's potential as a building block for the synthesis of new drugs and materials also warrants further investigation. Additionally, the investigation of CPAA's potential as a therapeutic agent for various diseases, including cancer and inflammation, is an exciting area of future research.
合成法
CPAA can be synthesized using various methods, including the reaction of 5-chloropyrazine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of CPAA, which can be purified using recrystallization techniques. CPAA can also be synthesized using other methods such as the reaction of 5-chloropyrazine-2-carboxylic acid with acetyl chloride.
科学的研究の応用
CPAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, CPAA has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. CPAA has also been studied for its potential as a building block for the synthesis of new drugs and materials. In biochemistry, CPAA has been investigated for its potential as a tool for the study of protein-ligand interactions.
特性
CAS番号 |
136309-12-1 |
|---|---|
製品名 |
N-(5-chloropyrazin-2-yl)acetamide |
分子式 |
C6H6ClN3O |
分子量 |
171.58 g/mol |
IUPAC名 |
N-(5-chloropyrazin-2-yl)acetamide |
InChI |
InChI=1S/C6H6ClN3O/c1-4(11)10-6-3-8-5(7)2-9-6/h2-3H,1H3,(H,9,10,11) |
InChIキー |
XFGHFVDGSPMWCQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CN=C(C=N1)Cl |
正規SMILES |
CC(=O)NC1=CN=C(C=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)
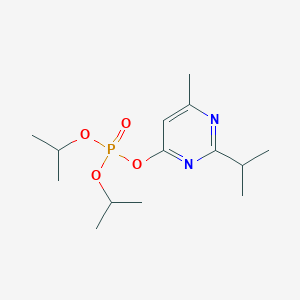
![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)
